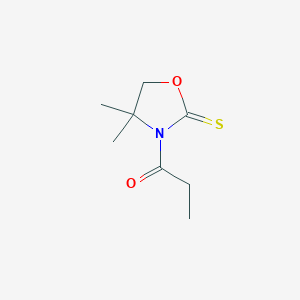![molecular formula C8H7NO4S B186815 2-[(Carboxymethyl)sulfanyl]nicotinic acid CAS No. 325704-15-2](/img/structure/B186815.png)
2-[(Carboxymethyl)sulfanyl]nicotinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Carboxymethyl)sulfanyl]nicotinic acid, also known as CMNA, is a compound used for proteomics research . It has a molecular formula of C8H7NO4S and a molecular weight of 213.21 g/mol .
Molecular Structure Analysis
The molecular structure of 2-[(Carboxymethyl)sulfanyl]nicotinic acid is represented by the formula C8H7NO4S . The average mass is 213.210 Da and the monoisotopic mass is 213.009583 Da .Wissenschaftliche Forschungsanwendungen
Nicotinamide Derivatives
- Scientific Field : Structural Chemistry .
- Application Summary : Nicotinamide derivatives have been synthesized and characterized for a variety of biological applications . These compounds are investigated computationally and experimentally .
- Methods of Application : The compounds are synthesized and characterized using spectral techniques (IR, 1H-NMR, 13C-NMR, and MS). Then, these compounds are optimized at B3LYP/6–31 + G(d,p) level in water with the C-PCM solvent method .
- Results or Outcomes : The antibacterial and antibiofilm properties of these compounds were investigated. As a result, one of the derivatives, ND4, was found as the best inhibitor candidate against Enterococcus faecalis .
Carboxymethyl Cellulose-Based Materials
- Scientific Field : Electrochemistry .
- Application Summary : Carboxymethyl cellulose (CMC) has become an overarching material in electrochemical devices due to its amphiphilic nature with multi-carbon functional groups .
- Methods of Application : CMC is modified into conducting materials by blending it with other biopolymers, synthetic polymers, salts, acids, and others .
- Results or Outcomes : These properties of CMC have made it possible to utilize this bio-sourced polymer in several applications as a conducting electrolyte, binder in electrodes, detector, sensor, and active material in fuel cells, actuators, and triboelectric nanogenerators (TENG) .
Eigenschaften
IUPAC Name |
2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c10-6(11)4-14-7-5(8(12)13)2-1-3-9-7/h1-3H,4H2,(H,10,11)(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYLTYOUJNZLKD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)SCC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352976 |
Source


|
| Record name | 2-[(carboxymethyl)sulfanyl]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Carboxymethyl)sulfanyl]nicotinic acid | |
CAS RN |
325704-15-2 |
Source


|
| Record name | 2-[(carboxymethyl)sulfanyl]nicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60352976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

![[3,3'-Bithiophene]-4,4'-dicarboxaldehyde](/img/structure/B186765.png)